Pyrimido[4,5-b]quinolin-2-amine
Description
Properties
IUPAC Name |
pyrimido[4,5-b]quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-11-13-6-8-5-7-3-1-2-4-9(7)14-10(8)15-11/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDHZNUZSJLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=NC3=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common method is the cyclization of 2-chloroquinoline-3-carbaldehyde with urea or thiourea under microwave irradiation, using anhydrous potassium carbonate as a catalyst . Another approach involves the one-pot multi-component reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes under solvent-free conditions at 90°C .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry techniques to improve yield and reduce environmental impact. These methods include the use of basic catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and solvent-free conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrimido[4,5-b]quinolin-2-ol using oxidizing agents.
Reduction: Reduction of nitro derivatives to amines.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Pyrimido[4,5-b]quinolin-2-ol.
Reduction: this compound derivatives.
Substitution: Various substituted pyrimido[4,5-b]quinolin-2-amines.
Scientific Research Applications
Pyrimido[4,5-b]quinoline derivatives exhibit a wide range of biological activities, making them relevant in medicinal chemistry . These compounds have shown promise in several therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications .
Scientific Research Applications
Anticancer Activity:
- A series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines were synthesized and evaluated as potential anticancer agents .
- Several pyrimido[4,5-b]quinolines demonstrated activity against the Michigan Cancer Foundation-7 (MCF-7) cell line, with some compounds exhibiting higher cytotoxic activity than lapatinib, a reference drug . For instance, compounds 4d, 4h, 4i, and 4l showed IC50 values of 2.67, 6.82, 4.31, and 1.62 µM, respectively .
- Certain compounds also showed promising epidermal growth factor receptor (EGFR) inhibition. Specifically, compounds 4d, 4i, and 4l had IC50 values of 0.065, 0.116, and 0.052 µM, respectively . These same compounds were also subjected to human epidermal growth factor receptor 2 (HER2) inhibition, displaying IC50 values of 0.09, 0.164, and 0.055 µM, respectively . These results suggest that compounds 4d, 4i, and 4l are good candidates as dual EGFR/HER2 inhibitors .
- Compound 4l, the most active in the study, induced cell-cycle arrest at the S phase and apoptosis 60-fold compared to untreated MCF-7 cells. Furthermore, it inhibited cancer metastasis, reducing MCF-7 cell infiltration and metastasis by 45% compared to control cells .
- Pyrimido[4,5-b]quinolines have demonstrated antitumor activity .
Other Biological Activities:
- Pyrimido[4,5-b]quinolines possess various biological activities, including anti-oxidant, analgesic, and anti-inflammatory effects .
- These compounds have exhibited anti-viral, antihistaminic, and anti-microbial properties .
- Pyrimido[4,5-b]quinolines may act as inhibitors of certain enzymes, such as dihydrofolate reductase, glucosidase, threonine tyrosine kinase (TTK), and adenosine kinase .
Synthesis Methods:
- Pyrimido[4,5-b]quinoline derivatives can be synthesized through multicomponent cyclization reactions using trityl chloride (TrCl) as a neutral catalyst . These reactions involve an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .
- A three-component one-pot reaction involving barbituric acid, aldehydes, and anilines can also synthesize functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones .
Molecular Docking Studies:
Mechanism of Action
The mechanism of action of pyrimido[4,5-b]quinolin-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: Tyrosine kinases, tyrosyl-DNA phosphodiesterase II, and HDM2 ubiquitin ligase (E3).
Pathways Involved: Promotes apoptosis, repairs DNA damage, and induces cell cycle arrest.
Comparison with Similar Compounds
Table 1: Substituent Impact on Anticancer Activity
- Key Trends: Halogens (Cl, CF₃): Improve target binding (e.g., HDM2) via hydrophobic interactions . Nitro Groups: Non-essential for HDM2 inhibition but critical in EGFR/VEGFR2 inhibitors (e.g., pyrimidoindoles with nitro groups show EGFR IC₅₀ <1 nM) . Thioether Groups: Enhance solubility but reduce potency compared to halogens .
Table 2: Activity Spectrum Across Analog Families
| Compound Class | Anticancer | Kinase Inhibition | Antimicrobial | Anti-inflammatory |
|---|---|---|---|---|
| This compound | +++ (HDM2, p53) | ++ (RTKs) | + (Moderate) | ++ |
| Pyrimidoindoles | ++ (Microtubule) | +++ (CK1δ/ε, DYRK1A) | Not reported | + |
| Pyrimidoacridines | + (DNA intercalation) | +++ (EGFR) | Not reported | Not reported |
- Legend : + (Low), ++ (Moderate), +++ (High)
- Notes: Pyrimidoacridines (e.g., EGFR inhibitors) exhibit nanomolar potency but lack broad-spectrum activity . Pyrimido[4,5-b]quinolines with antioxidant substituents (e.g., 5-aryl-9-arylidene-2-thioxo derivatives) show 40–62% anti-inflammatory efficacy in vivo .
Biological Activity
Pyrimido[4,5-b]quinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.
Overview of this compound
This compound belongs to a class of compounds that combine the structural features of pyrimidine and quinoline. These compounds are known for their varied biological activities, making them valuable in drug discovery.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : Compound 5b from a series of synthesized pyrimido[4,5-b]quinolines demonstrated significant activity against the MCF-7 breast cancer cell line with an IC50 value of 1.67 μM. This compound was shown to promote apoptosis and induce cell cycle arrest at the S phase by increasing levels of pro-apoptotic proteins such as p53 and Bax .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects includes the modulation of apoptotic pathways and inhibition of cell proliferation .
2. Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Various derivatives have shown significant antimicrobial activity against a range of pathogens. For example, certain pyrimido[4,5-b]quinoline derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
- Resistance Mechanisms : The structural variations in these compounds allow them to overcome some mechanisms of resistance seen in pathogenic microbes .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented:
- Cytokine Modulation : Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
